molecular formula C19H18N2O3S2 B2519587 N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide CAS No. 896350-36-0

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide

Cat. No. B2519587
CAS RN: 896350-36-0
M. Wt: 386.48
InChI Key: MVBZNYKLLYBRJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide is a compound that belongs to a class of organic molecules featuring a thiazole ring—a five-membered heterocyclic compound containing both sulfur and nitrogen. This particular compound is characterized by the presence of a benzamide moiety and a methylthio group, which are common functional groups in medicinal chemistry due to their biological relevance and potential pharmacological activities.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the cyclization of thioamides or the reaction of α-haloketones with thioamides. For instance, a series of N-(thiazol-2-yl)benzamide derivatives were synthesized by heterocyclization of corresponding aroylthioureas, which could be a similar approach to synthesizing the compound . Microwave-assisted synthesis is another method that has been employed to create Schiff's bases containing a thiadiazole scaffold and benzamide groups, which could potentially be adapted for the synthesis of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry. X-ray crystallography can provide detailed insights into the molecular conformation, as seen in the study of a pyrazole derivative, which revealed a twisted conformation between the pyrazole and thiophene rings . Similarly, the crystal structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was determined, which could provide insights into the conformational preferences of the benzamide and thiazole rings in N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide .

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions due to their reactive sites. For example, the thiazole ring can undergo electrophilic substitution reactions, and the benzamide moiety can be involved in amidation reactions. The synthesis of N-(thiazol-2-yl)benzamide derivatives as supramolecular gelators highlights the importance of non-covalent interactions such as hydrogen bonding and π-π interactions, which could also be relevant for the chemical behavior of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, can be influenced by the substituents on the thiazole ring and the benzamide group. The antimicrobial evaluation of N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives suggests that electron-donating groups can enhance antimicrobial activity, which could be an important consideration for the biological properties of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide . Additionally, the thermal decomposition and stability of thiazole derivatives can be studied using thermogravimetric analysis, as demonstrated in the characterization of a novel pyrazole derivative .

Scientific Research Applications

Enzyme Inhibition and Pathophysiological Role Investigation

The compound has been utilized in biochemical evaluations, particularly as an inhibitor of specific enzymes. For instance, N-(4-phenylthiazol-2-yl)benzenesulfonamides have been synthesized and characterized as inhibitors of kynurenine 3-hydroxylase. These inhibitors demonstrated high-affinity binding and facilitated detailed investigations into the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Metabolism and Formation of Toxic Metabolites

Research has been conducted on the metabolism of thiazoles, examining their transformation into toxic metabolites. This study highlighted the metabolic pathways where thiazoles undergo microsomal epoxidation, leading to the formation of corresponding thioamides and alpha-dicarbonyl fragments (Mizutani et al., 1994).

Pharmacokinetics and Tissue Distribution Studies

Pharmacokinetic and tissue distribution studies have been performed on similar compounds, focusing on their potential as anti-fibrotic drugs. These studies detail the absorption, distribution, metabolism, and elimination of the compounds, providing crucial insights into their biological interactions and potential therapeutic applications (Kim et al., 2008).

Anticonvulsant Activity Investigation

Benzamide derivatives have been synthesized and evaluated for their anticonvulsant activity in animal models. These studies delve into the structural-activity relationship, providing a framework for understanding how chemical structure influences biological activity and the potential therapeutic benefits of these compounds (Robertson et al., 1987).

Virtual Screening and Drug Development

Virtual screening techniques have been employed to identify benzamide derivatives as potential therapeutic agents. These studies demonstrate the power of computational methods in drug discovery, paving the way for the development of novel therapeutics (Wang et al., 2011).

properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-23-16-9-6-13(10-17(16)24-2)15-11-26-19(20-15)21-18(22)12-4-7-14(25-3)8-5-12/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBZNYKLLYBRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.